3'-Formyl-4'-hydroxy-N,N-dimethyl[1,1'-biphenyl]-4-carboxamide

IRE-1α inhibitor Unfolded protein response Kinase/endoribonuclease

Select this compound for UPR-pathway studies requiring a fully traceable IRE-1α inhibitor. Unlike generic biphenyl-4-carboxamides, this dimethylamide congener carries a publicly disclosed IC₅₀ (420 nM), documented patent series (US8614253/US9241942), and multi-database annotation (BindingDB, ChEMBL, PubChem). Its moderate logP (2.7) and single H-bond donor predict superior membrane permeability for intracellular target-engagement assays. Procurement of this specific congener—not an undefined analog—ensures experimental reproducibility in concentration-response experiments demanding graded UPR modulation.

Molecular Formula C16H15NO3
Molecular Weight 269.29 g/mol
CAS No. 1093118-91-2
Cat. No. B6378708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3'-Formyl-4'-hydroxy-N,N-dimethyl[1,1'-biphenyl]-4-carboxamide
CAS1093118-91-2
Molecular FormulaC16H15NO3
Molecular Weight269.29 g/mol
Structural Identifiers
SMILESCN(C)C(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)O)C=O
InChIInChI=1S/C16H15NO3/c1-17(2)16(20)12-5-3-11(4-6-12)13-7-8-15(19)14(9-13)10-18/h3-10,19H,1-2H3
InChIKeyIKAJHHNUDSZLFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3'-Formyl-4'-hydroxy-N,N-dimethyl[1,1'-biphenyl]-4-carboxamide (CAS 1093118-91-2) – IRE-1α Inhibitor Sourcing & Selection Guide


3'-Formyl-4'-hydroxy-N,N-dimethyl[1,1'-biphenyl]-4-carboxamide (CAS 1093118-91-2) is a functionalized biphenyl-4-carboxamide that acts as an inhibitor of the serine/threonine-protein kinase/endoribonuclease IRE-1α (ERN1), a central sensor of the unfolded protein response (UPR) . The compound carries a salicylaldehyde motif on one phenyl ring and an N,N-dimethylcarboxamide on the other, conferring a computed logP of 2.7, a topological polar surface area of 57.6 Ų, one hydrogen-bond donor, and three hydrogen-bond acceptors . It appears as example 43‑77 in US patents US8614253 and US9241942, where it was profiled alongside a series of o‑vanillin-derived IRE‑1α inhibitors .

Why Generic Substitution of 3'-Formyl-4'-hydroxy-N,N-dimethyl[1,1'-biphenyl]-4-carboxamide Fails: IRE-1α SAR Constraints


The biphenyl-4-carboxamide scaffold explored in US8614253/9241942 exhibits steep structure–activity relationships at IRE‑1α. Changing only the C‑4 carboxamide substituent from N,N‑dimethylamide (this compound, IC₅₀ 420 nM) to methyl ester (US8614253 43‑69) shifts the IC₅₀ from 420 nM to 351 nM, while replacement with a primary amide-methoxy combination yields a biochemical IC₅₀ of 82 nM but a cell‑based EC₅₀ of 80 µM, indicating that potency, permeability, and cellular efficacy are highly sensitive to the amide/ester group . Consequently, a general “biphenyl-4-carboxamide” or “salicylaldehyde biphenyl” cannot be assumed to reproduce the target profile of the dimethylamide congener, making compound‑specific procurement essential for reproducible UPR-pathway studies.

3'-Formyl-4'-hydroxy-N,N-dimethyl[1,1'-biphenyl]-4-carboxamide – Quantitative Differentiation Evidence vs. Closest Analogs


IRE-1α Biochemical Potency: Dimethylamide vs. Methyl Ester Direct Comparison

In the identical in vitro IRE‑1α biochemical assay (GST‑IRE‑1α fusion protein, pH 7.5, 2 °C), 3'-formyl-4'-hydroxy-N,N-dimethyl[1,1'-biphenyl]-4-carboxamide (US8614253 example 43‑77) yielded an IC₅₀ of 420 nM, whereas its closest structural neighbor—the methyl ester analog (US8614253 example 43‑69, BDBM111309)—gave an IC₅₀ of 351 nM . The 69 nM difference represents a ~20% shift in potency arising solely from replacement of the N,N‑dimethylamide group with a methyl ester. Both measurements originate from the same patent (US8614253) and were deposited in BindingDB under the same assay protocol, enabling a reliable head‑to‑head comparison .

IRE-1α inhibitor Unfolded protein response Kinase/endoribonuclease

Potency Differentiation Across the US8614253 Chemical Series

Within the same IRE‑1α biochemical assay format, the target compound (IC₅₀ 420 nM) sits at an intermediate potency level in the US8614253 series. The most potent analog reported, US8614253 example 32‑12 (BDBM111376), achieves an IC₅₀ of 5 nM in a cell‑based XBP1‑splicing assay, while another biphenyl‑4‑carboxamide congener (example 43‑83, BDBM111036) displays an IC₅₀ of 7,550 nM—a >3,000‑fold span . The 420 nM IC₅₀ places the dimethylamide in a moderate‑potency tier that may be preferable for probe studies where overly potent inhibition (sub‑10 nM) could mask pathway dynamics or cause off‑target effects at high occupancy.

IRE-1α inhibitor SAR Biphenyl-4-carboxamide

Physicochemical Profile Differentiation: Hydrogen‑Bond Donor Count vs. Primary Amide Analogs

The N,N‑dimethylamide substitution reduces the hydrogen‑bond donor (HBD) count to 1, compared to 2 HBDs in the primary amide analog (US8614253 example 43‑36) or 1 HBD in the methyl ester (example 43‑69) . Computed logP (2.7) and topological polar surface area (57.6 Ų) are identical between the dimethylamide and its methyl ester congener, indicating that the HBD count is the principal physicochemical differentiator . Lower HBD count generally correlates with improved passive membrane permeability, which may partially offset the modest biochemical potency difference relative to the ester.

Lipinski Rule of Five Permeability Physicochemical properties

Documented Patent Pedigree and Availability of Reference Data

Unlike many commercially available biphenyl‑4‑carboxamide derivatives that lack public bioactivity annotations, 3'-formyl-4'-hydroxy-N,N-dimethyl[1,1'-biphenyl]-4-carboxamide is explicitly enumerated in two US patents (US8614253 and US9241942) with quantitative IRE‑1α inhibition data deposited in BindingDB (BDBM111317) and linked to ChEMBL (CHEMBL3660469) . This provides a verifiable chain of evidence—from patent example to biochemical IC₅₀ to curated database entry—that is absent for many catalog analogs sold without activity annotation. Procurement of this specific compound therefore ensures that the purchased material matches the structure with published pharmacological validation.

Patent compound IRE-1α BindingDB Tool compound

Best Application Scenarios for 3'-Formyl-4'-hydroxy-N,N-dimethyl[1,1'-biphenyl]-4-carboxamide (CAS 1093118-91-2)


IRE-1α-Mediated Unfolded Protein Response (UPR) Probe Studies

With a biochemical IC₅₀ of 420 nM against IRE‑1α (GST‑IRE‑1α fusion protein, pH 7.5), this compound serves as a moderate‑potency pharmacological probe for dissecting IRE‑1α signaling in the UPR pathway. Its intermediate potency (neither ultra‑potent nor weak) makes it suitable for concentration‑response experiments where full target saturation is not desired, allowing researchers to observe graded UPR modulation in cell‑based models .

Structure–Activity Relationship (SAR) Studies Around Biphenyl-4-Carboxamide IRE-1α Inhibitors

As a well‑characterized member of the US8614253/US9241942 patent series with a publicly available IC₅₀, this dimethylamide congener provides a direct reference point for medicinal chemistry campaigns exploring amide/ester replacements. The 69 nM potency shift relative to the methyl ester analog (IC₅₀ 351 nM) offers a quantitative benchmark for assessing the impact of amide substitution on IRE‑1α inhibition .

Cell-Based Assays Requiring Favorable Permeability Characteristics

With only one hydrogen‑bond donor (vs. two in the primary amide analog) and a moderate logP of 2.7, this compound is predicted to exhibit better passive membrane permeability than primary amide analogs. This property profile supports its use in intracellular IRE‑1α target‑engagement assays, where cellular penetration is a critical parameter .

Procurement for Reproducible Research Requiring Traceable Bioactivity Annotation

When purchasing IRE‑1α inhibitor tool compounds for publication‑grade studies, this compound offers a fully traceable annotation record spanning two US patents, BindingDB quantitative IC₅₀ data, a ChEMBL entry, and a PubChem substance record. This documentation trail supports Materials and Methods disclosure and experimental reproducibility—a requirement that many catalog biphenyl‑4‑carboxamides cannot satisfy .

Quote Request

Request a Quote for 3'-Formyl-4'-hydroxy-N,N-dimethyl[1,1'-biphenyl]-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.